molecular formula C8H10NO5PS B1345971 Demethylfenitrothion (DISCONTINUED) CAS No. 4321-64-6

Demethylfenitrothion (DISCONTINUED)

Cat. No.: B1345971
CAS No.: 4321-64-6
M. Wt: 263.21 g/mol
InChI Key: LNGYYGXBMGRUKZ-UHFFFAOYSA-N
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Description

Demethylfenitrothion (DISCONTINUED) is an organophosphate compound commonly used as an insecticide. It is known for its effectiveness in controlling pests such as aphids, beetles, and mites. This compound is also referred to as Methyl paraoxon or MPO.

Preparation Methods

The synthesis of Demethylfenitrothion (DISCONTINUED) typically involves the esterification of phosphorothioic acid with O-methyl and O-(4-nitro-m-tolyl) groups. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.

Chemical Reactions Analysis

Demethylfenitrothion (DISCONTINUED) undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of more oxidized products, often involving the nitro group.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the O-methyl or O-(4-nitro-m-tolyl) groups are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Demethylfenitrothion (DISCONTINUED) has several scientific research applications:

    Chemistry: It is used as a model compound to study organophosphate chemistry and reaction mechanisms.

    Biology: The compound is employed in studies related to enzyme inhibition, particularly acetylcholinesterase, which is crucial for nerve function.

    Medicine: Research on this compound contributes to understanding the toxicological effects of organophosphates and developing antidotes for poisoning.

    Industry: It is used in the formulation of insecticides for agricultural and pest control purposes.

Mechanism of Action

The primary mechanism of action of Demethylfenitrothion (DISCONTINUED) involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission and eventual paralysis of the pest . The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the enzyme from functioning properly .

Comparison with Similar Compounds

Demethylfenitrothion (DISCONTINUED) can be compared with other similar organophosphate compounds, such as:

    Fenitrothion: Another organophosphate insecticide with a similar mechanism of action but different substituents on the aromatic ring.

    Phosphorothioic acid, O,O-dimethyl O-(3-methyl-4-nitrophenyl) ester: Similar in structure but with different alkyl groups attached to the phosphorothioic acid.

    Phosphorothioic acid, O-ethyl O-methyl O-4-nitro-m-tolyl ester: Similar in structure but with an ethyl group instead of a dimethyl group.

The uniqueness of Demethylfenitrothion (DISCONTINUED) lies in its specific substituents, which influence its reactivity, toxicity, and effectiveness as an insecticide.

Properties

IUPAC Name

hydroxy-methoxy-(3-methyl-4-nitrophenoxy)-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10NO5PS/c1-6-5-7(14-15(12,16)13-2)3-4-8(6)9(10)11/h3-5H,1-2H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGYYGXBMGRUKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OP(=S)(O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10NO5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70904783
Record name O-Demethyl fenitrothion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4321-64-6
Record name Phosphorothioic acid, O-methyl O-(3-methyl-4-nitrophenyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4321-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Demethyl sumithion
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004321646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Demethyl fenitrothion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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